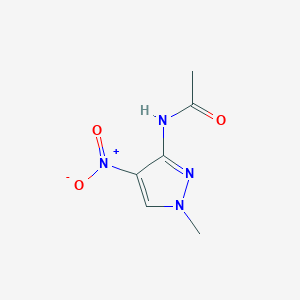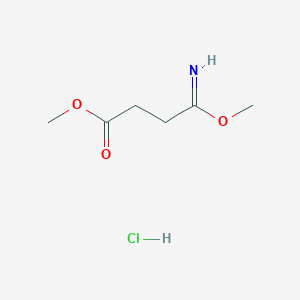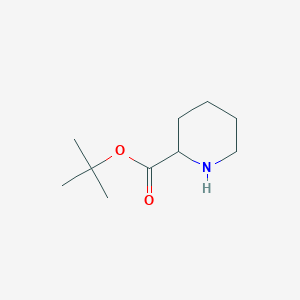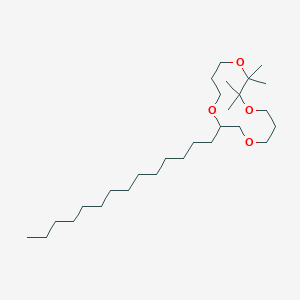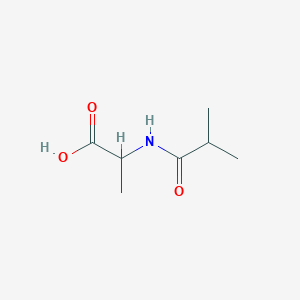
2-(2-Methylpropanamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropanamido)propanoic acid is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol. This compound is versatile and has a wide range of applications in both organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)propanoic acid involves the reaction of 2-methylpropanoyl chloride with glycine in the presence of a base. The reaction proceeds as follows:
- Add glycine (1 equivalent) to a solution of 2-methylpropanoyl chloride (1 equivalent) in a dry solvent (e.g., dichloromethane or ethyl acetate).
- Add a base (e.g., NaOH or KOH) to the reaction mixture to neutralize the HCl generated during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product with a suitable solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain this compound as a white solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(2-Methylpropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(2-Methylpropanamido)propanoic acid has been studied extensively in scientific research for its potential therapeutic and biochemical effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
作用机制
The mechanism of action of 2-(2-Methylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to modulate signaling pathways and reduce oxidative stress . The anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .
相似化合物的比较
Similar Compounds
2-(2-Benzyl-2-methylpropanamido)propanoic acid: This compound has a similar structure but includes a benzyl group, which may alter its chemical properties and applications.
3-Bromo-2-methylpropanoic acid:
Uniqueness
2-(2-Methylpropanamido)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
属性
IUPAC Name |
2-(2-methylpropanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRXFYGMVCCPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
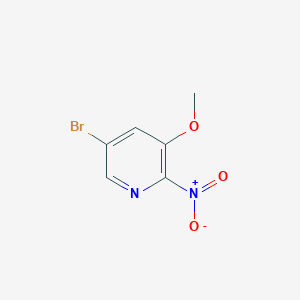
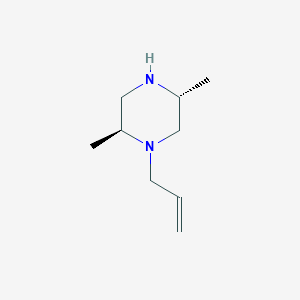
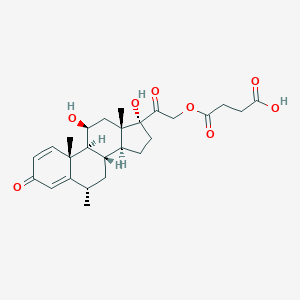
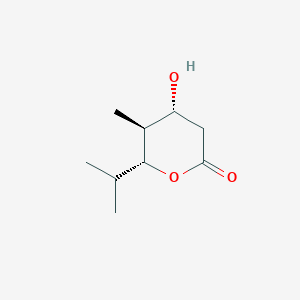
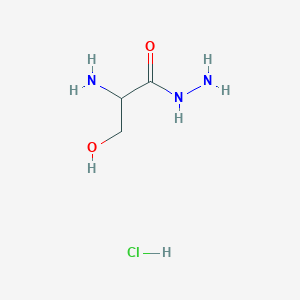
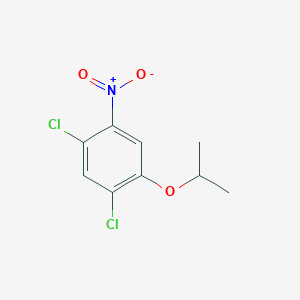
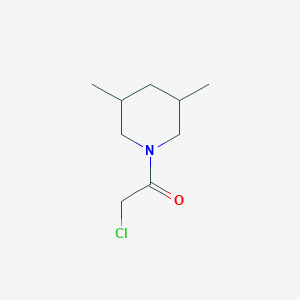
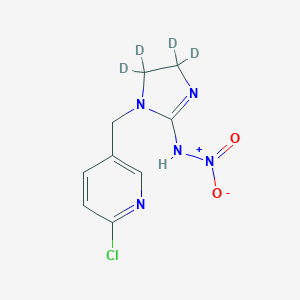
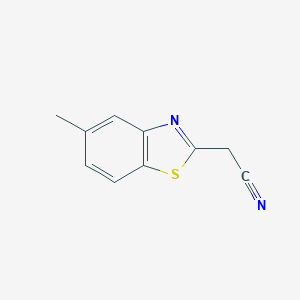
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
